4-Formyl-3-hydroxypicolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
4-formyl-3-hydroxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-3-6-7(11)5(4-10)1-2-9-6/h1-2,4,11H |
InChI Key |
GXOFJLGPFIEDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Formyl 3 Hydroxypicolinonitrile and Its Structural Analogs
De Novo Synthesis Approaches
De novo synthesis provides a powerful means to construct complex heterocyclic systems from simpler, acyclic precursors. These methods offer flexibility in introducing various substituents and controlling the final architecture of the target molecule.
A novel and efficient approach to 3-hydroxy-4-substituted picolinonitriles has been developed utilizing a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by a subsequent N–O bond cleavage. nih.govacs.org This strategy provides a milder alternative to traditional methods that often require harsh conditions. nih.govacs.org
The synthesis begins with 4-propargylaminoisoxazoles, which undergo an intramolecular cyclization catalyzed by a gold(I) species. This key step forms an isoxazolopyridine intermediate. nih.govacs.org The reaction is typically carried out using a gold(I) catalyst such as JohnPhosAuCl in conjunction with a silver salt like AgSbF₆. nih.govacs.org The process is effective for a range of substrates, allowing for the introduction of various substituents at the 4-position of the resulting picolinonitrile.
Table 1: One-Pot Synthesis of 4-Substituted 3-Hydroxypicolinonitriles nih.govacs.org
| Entry | R Group | Stepwise Yield (%) | One-Pot Yield (%) |
| 1 | Phenyl | 92 | 67 |
| 2 | 4-Methylphenyl | 84 | 65 |
| 3 | 4-Methoxyphenyl | 81 | 61 |
| 4 | 4-(Trifluoromethyl)phenyl | 75 | 78 |
| 5 | Pentyl | 81 | 57 |
| 6 | tert-Butyl | 95 | 71 |
The cleavage of the N–O bond in the isoxazolopyridine intermediate is a critical step in the gold(I)-catalyzed synthesis pathway. This can be effectively achieved under mild basic conditions, for instance, by treating the intermediate with potassium carbonate (K₂CO₃) in methanol (B129727) at 60 °C. nih.govacs.org This method cleanly affords the desired 3-hydroxypicolinonitrile.
While the specific mechanism for this isoxazolopyridine system under basic conditions is part of a broader class of N-O bond cleavage reactions, the general principles involve nucleophilic attack and subsequent ring opening. Reductive cleavage of the N–O bond in isoxazolines is a more commonly studied process, often employing reagents like Raney nickel, LiAlH₄, or Mo(CO)₆. nih.gov For instance, transition metal-mediated cleavage, such as with Raney nickel/AlCl₃, has been shown to be effective for isoxazolines fused to heterobicyclic frameworks. nih.gov Metal carbonyls like hexacarbonylmolybdenum have also been used for the reductive cleavage of isoxazoles to yield β-amino enones. rsc.org These related reactions suggest that the N-O bond is susceptible to cleavage under various conditions, which can be tailored to the specific substrate and desired outcome. The weak σ-bond nature of the N-O linkage makes it a versatile synthon in the synthesis of N-heterocycles. nih.gov
Prior to the development of the gold-catalyzed method, a primary route for synthesizing 4-substituted-3-hydroxypicolinonitriles involved ortho-lithiation. nih.govacs.org This strategy relies on the deprotonation of a pyridine (B92270) ring at a position ortho to a directing metalating group (DMG), followed by quenching the resulting organolithium species with an electrophile. clockss.org
In the context of 4-formyl-3-hydroxypicolinonitrile synthesis, the process would start with a protected 3-hydroxypicolinonitrile, such as a carbamate (B1207046) derivative. nih.govacs.org The carbamate group acts as the DMG, directing a strong base like lithium diisopropylamide (LDA) to selectively remove the proton at the C-4 position. clockss.orguwindsor.ca The resulting lithiated intermediate can then be trapped with an appropriate electrophile to introduce the desired functional group. To introduce a formyl group, an electrophile such as N,N-dimethylformamide (DMF) would be used. This approach, however, necessitates the use of strong anionic conditions and protecting groups, making it less mild than the gold-catalyzed alternative. nih.govacs.org The use of hindered lithium amide bases like LDA or LiTMP is often necessary to prevent nucleophilic addition to the C=N bond of the pyridine ring. clockss.org
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, converting them to hydroxy aldehydes using chloroform (B151607) and a strong base. wikipedia.org The reactive species in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated from chloroform upon deprotonation. wikipedia.org The electron-rich phenoxide attacks the electrophilic dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to form the aldehyde. wikipedia.org
While the classical Reimer-Tiemann reaction is primarily applied to phenols, its principles have inspired formylation strategies for other electron-rich aromatic and heteroaromatic systems, including pyridine scaffolds. chinesechemsoc.orgchinesechemsoc.org Adaptations of this reaction can be envisioned for introducing a formyl group onto a 3-hydroxypyridine (B118123) ring. The hydroxy group would activate the ring towards electrophilic substitution, similar to phenol. However, the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, presenting a challenge. Nevertheless, by analogy, a 3-hydroxypyridine could be deprotonated to a pyridinolate, increasing its nucleophilicity and facilitating a reaction with dichlorocarbene to introduce a formyl group, preferentially at the ortho positions (C-2 or C-4). wikipedia.org This approach represents a potential, though less commonly reported, pathway for the synthesis of formylated hydroxypyridines.
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.org The reaction employs the Vilsmeier reagent, typically a chloromethyleniminium salt, generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). rsc.org
The mechanism involves an electrophilic substitution where the electron-rich aromatic ring attacks the electrophilic carbon of the iminium salt. rsc.orgresearchgate.net Subsequent hydrolysis of the resulting intermediate yields the formylated product. rsc.org While pyridine itself is electron-deficient and generally unreactive towards Vilsmeier-Haack conditions, the presence of activating groups, such as a hydroxy group, can increase the ring's nucleophilicity sufficiently to allow the reaction to proceed. For a 3-hydroxypyridine scaffold, the Vilsmeier-Haack reaction could potentially be used to introduce a formyl group at the C-4 position. This method has been successfully applied to generate various pyridine carbaldehydes and is a key step in the synthesis of many functionalized heterocyclic systems. rsc.orgthieme-connect.de The reaction conditions are generally mild, making it a powerful tool for pyridine functionalization.
Gold(I)-Catalyzed Cyclization and N–O Bond Cleavage Pathways
Functional Group Interconversions and Modifications for Formylation
The introduction of a formyl group onto the pyridine ring, particularly at the C4-position adjacent to a hydroxyl group, can be achieved through various functional group interconversions. The choice of method often depends on the availability of precursors and the desire to avoid harsh reaction conditions that could affect the other sensitive functional groups on the molecule.
A common and direct strategy for installing a formyl group on a heterocyclic ring is the selective oxidation of a corresponding methyl or hydroxymethyl group. This approach is contingent on the availability of the appropriate precursor, such as 4-methyl-3-hydroxypicolinonitrile or 4-(hydroxymethyl)-3-hydroxypicolinonitrile. The primary challenge in this transformation is to prevent over-oxidation to the corresponding carboxylic acid.
Several oxidizing agents are known for their ability to selectively convert activated methyl groups to aldehydes. For analogous transformations on pyridine rings, reagents such as selenium dioxide (SeO₂) in a solvent like 1,4-dioxane (B91453) have been effectively used. Another approach involves using iodine in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, which avoids the use of more toxic selenium-based reagents.
| Oxidizing System | Precursor Type | Product | Key Features |
| Selenium Dioxide (SeO₂) | 4-Methyl-3-hydroxypicolinonitrile | This compound | Classical method for selective oxidation of activated methyl groups. |
| Iodine in DMSO | 4-Methyl-3-hydroxypicolinonitrile | This compound | Avoids toxic selenium reagents; requires careful temperature control. |
| Manganese Dioxide (MnO₂) | 4-(Hydroxymethyl)-3-hydroxypicolinonitrile | This compound | Mild and selective for the oxidation of allylic/benzylic-type alcohols. |
This interactive table summarizes common oxidative methods applicable for the synthesis of this compound from methyl or hydroxymethyl precursors.
Halogen-formyl exchange reactions provide a powerful and versatile route to aromatic aldehydes. This process typically involves a two-step sequence: a halogen-metal exchange followed by quenching with an electrophilic formylating agent. For a precursor like 4-bromo-3-hydroxypicolinonitrile, treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures would generate a highly reactive aryllithium species. This intermediate can then be trapped with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde after aqueous workup.
A closely related and documented procedure for the synthesis of 4-substituted-3-hydroxypicolinonitriles involves the ortho-lithiation of a protected 3-hydroxypicolinonitrile derivative. nih.gov In this method, the hydroxyl group is first protected, and then a strong base is used to deprotonate the C4 position, creating a nucleophilic center that can be trapped with an electrophile, including a formylating agent. nih.gov This demonstrates the feasibility of generating a nucleophilic C4-position on the 3-hydroxypicolinonitrile scaffold to introduce the formyl group. nih.gov While not a direct halogen-formyl exchange, it relies on the same principle of creating a C4-anion for subsequent formylation.
Typical Halogen-Formyl Exchange Pathway:
Precursor: 4-Halo-3-hydroxypicolinonitrile (where Halo = Br, I)
Halogen-Metal Exchange: Reaction with an organolithium reagent (e.g., n-BuLi, t-BuLi) in an ethereal solvent (e.g., THF, Et₂O) at low temperature (−78 °C).
Formylation: Quenching the resulting organolithium intermediate with an electrophilic formyl source (e.g., DMF).
Workup: Aqueous workup to hydrolyze the intermediate and yield the final aldehyde product.
Optimization of Reaction Conditions and Yields
The efficiency and yield of synthetic routes to this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent and catalyst, which can significantly influence reaction rates, selectivity, and the stability of intermediates.
The choice of solvent is critical in synthetic transformations. In the context of formylation, particularly for methods like halogen-metal exchange, aprotic and anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential to ensure the stability of the highly reactive organometallic intermediates. For oxidation reactions, the solvent must be inert to the oxidizing agent while providing adequate solubility for the substrate.
Catalysts can play a pivotal role in enhancing reaction efficiency and selectivity. For instance, in Vilsmeier-Haack type formylations, which are effective for electron-rich aromatic systems, the reaction proceeds via an electrophilic iminium species generated from a formamide (B127407) (like DMF) and an activating agent (like POCl₃). researchgate.net While the electron-deficient nature of the pyridine ring makes it generally unreactive to classical Vilsmeier-Haack conditions, modifications and specialized catalysts can facilitate such transformations. wikipedia.orgnih.gov Micellar catalysis, using surfactants like CTAB or SDS, has also been shown to accelerate formylation reactions by concentrating reactants within micelles.
Recent research has also focused on copper-catalyzed formylation reactions, which can offer milder conditions and improved functional group tolerance compared to traditional methods.
| Reaction Type | Typical Solvents | Catalysts/Reagents | Effect on Efficiency |
| Halogen-Metal Exchange | THF, Diethyl Ether | n-BuLi, DMF | Anhydrous, aprotic solvents are crucial for intermediate stability. |
| Vilsmeier-Haack | DMF, Dichloroethane | POCl₃, SOCl₂ | Solvent can also act as the formylating reagent source. |
| Oxidation | Dioxane, DMSO | SeO₂, Iodine | Solvent choice affects oxidant reactivity and selectivity. |
| Cu-Catalyzed Formylation | Various Organic Solvents | Copper (I) or (II) salts | Enables C-H activation and formylation under milder conditions. |
This interactive table outlines the effects of different solvents and catalysts on the efficiency of formylation reactions relevant to the synthesis of this compound.
For the direct synthesis of this compound, stereochemical considerations are generally not applicable. The target molecule is a planar, aromatic compound and is achiral, possessing a plane of symmetry. Therefore, its synthesis from achiral precursors does not involve the creation of stereocenters.
Stereochemistry would only become a factor if the synthetic pathway involved a chiral precursor or a stereoselective reaction to create a non-aromatic, chiral intermediate that is later aromatized. For the common synthetic routes discussed, such as oxidation of a methyl group or formylation of a C-H or C-halogen bond on the pre-formed aromatic ring, the stereochemical outcome is not a variable.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyridine derivatives, this often involves minimizing the use of hazardous solvents, avoiding toxic reagents, improving energy efficiency, and reducing waste.
Several green chemistry strategies can be applied to the synthesis of this compound:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. This technique has been successfully applied to the synthesis of various pyridine derivatives, often leading to higher yields and cleaner reaction profiles.
Catalyst- and Solvent-Free Reactions: The development of reactions that proceed without a catalyst or solvent represents a significant advance in green chemistry. For instance, catalyst- and solvent-free protocols for the formylation of N-heteroarenes have been reported, offering a more sustainable synthetic approach.
Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol, water, or deep eutectic solvents (DES) can greatly reduce the environmental footprint of the synthesis.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Chemical Reactivity and Transformation of 4 Formyl 3 Hydroxypicolinonitrile
Reactivity of the Formyl Group
The formyl group (-CHO) is an aldehyde functional group, and its chemistry is dominated by the electrophilic nature of the carbonyl carbon. fiveable.me This electrophilicity makes it a prime target for nucleophiles and a participant in various condensation, oxidation, and reduction reactions. fiveable.me
Condensation Reactions for Imines and Enamines (e.g., Schiff Base Formation)
The formyl group of 4-Formyl-3-hydroxypicolinonitrile readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. youtube.com The formation of Schiff bases is a versatile method for introducing new substituents and creating complex molecular architectures. For instance, Schiff bases derived from analogous formyl-substituted heterocycles have been synthesized and studied for their photophysical properties and potential as sensors. researchgate.netresearchgate.net The reaction is typically catalyzed by acid or base and is often reversible. youtube.comyoutube.com
The general mechanism involves two key stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine.
Stage 1: Carbinolamine Formation The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This leads to a tetrahedral intermediate, which, upon proton transfer, forms a neutral carbinolamine.
Stage 2: Dehydration The hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (iminium ion). A final deprotonation step yields the neutral Schiff base. youtube.com
Table 1: Schiff Base Formation via Condensation Reaction
| Reactant A | Reactant B (Primary Amine) | Product (Schiff Base/Imine) | Conditions |
|---|---|---|---|
| This compound | R-NH₂ | 3-Hydroxy-4-((R-imino)methyl)picolinonitrile | Mild acid or base catalyst |
Oxidation to Carboxylic Acid Derivatives
The formyl group is in the aldehyde oxidation state and can be readily oxidized to a carboxylic acid. fiveable.me This transformation is a common step in organic synthesis. For this compound, this oxidation would yield 3-hydroxy-2-cyanopyridine-4-carboxylic acid.
Common oxidizing agents for this purpose include:
Potassium permanganate (B83412) (KMnO₄)
Chromium-based reagents (e.g., Jones reagent, CrO₃/H₂SO₄)
Tollens' reagent ([Ag(NH₃)₂]⁺)
Hydrogen peroxide (H₂O₂)
The choice of reagent depends on the presence of other sensitive functional groups within the molecule. Given the phenolic hydroxyl group, milder reagents might be preferred to avoid unwanted side reactions.
Table 2: Oxidation of the Formyl Group
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | [O] (e.g., KMnO₄, H₂O₂) | 3-Hydroxy-2-cyanopyridine-4-carboxylic acid |
Reduction to Hydroxymethyl or Methyl Groups
The formyl group can be reduced to a primary alcohol (hydroxymethyl group) or completely reduced to a methyl group.
Reduction to Hydroxymethyl Group: This transformation is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used to reduce aldehydes in the presence of less reactive functional groups like nitriles. The use of NaBH₄ would convert this compound to 3-hydroxy-4-(hydroxymethyl)picolinonitrile. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also accomplish this but could potentially react with the nitrile group as well. youtube.com
Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group requires more vigorous conditions. The two classical methods for this transformation are:
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, followed by treatment with a strong base (like potassium hydroxide) at high temperatures.
Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The strongly acidic conditions might not be suitable for molecules with acid-sensitive groups.
These reductions would yield 3-hydroxy-4-methylpicolinonitrile.
Table 3: Reduction of the Formyl Group
| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | NaBH₄ | 3-Hydroxy-4-(hydroxymethyl)picolinonitrile |
| This compound | H₂NNH₂, KOH (Wolff-Kishner) | 3-Hydroxy-4-methylpicolinonitrile |
Nucleophilic Additions to the Carbonyl
The partial positive charge on the carbonyl carbon of the formyl group makes it highly susceptible to attack by a variety of nucleophiles. fiveable.me This reaction is fundamental to forming new carbon-carbon bonds.
Common nucleophiles include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add to the formyl group to produce secondary alcohols after an acidic workup. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 3-hydroxy-4-(1-hydroxyethyl)picolinonitrile.
Cyanide Ion: The addition of a cyanide ion (from HCN or a salt like KCN) forms a cyanohydrin.
The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide by a weak acid (e.g., water or during acidic workup) yields the alcohol product. youtube.com
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other nitrogen-containing functionalities. Its reactivity is centered on the electrophilic carbon atom and the nucleophilic nitrogen atom.
Hydrolysis to Amide and Carboxylic Acid
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemguide.co.uk This reaction typically proceeds through an amide intermediate, and under certain mild conditions, the reaction can be stopped at the amide stage. youtube.com The conversion of the nitrile in this compound provides a route to the corresponding picolinamide (B142947) and picolinic acid derivatives, which are important scaffolds in medicinal chemistry. acs.org
Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong acid, such as aqueous hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism involves initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by water. youtube.com A series of proton transfers and tautomerization steps leads first to the amide (4-formyl-3-hydroxypicolinamide). Under continued heating in the acidic solution, the amide is further hydrolyzed to the corresponding carboxylic acid (4-formyl-3-hydroxypicolinic acid) and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation by water yields an imidic acid tautomer of an amide, which quickly rearranges to the more stable amide. youtube.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt (e.g., sodium 4-formyl-3-hydroxypicolinate) and ammonia (B1221849) gas is evolved. chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk
Table 4: Hydrolysis of the Nitrile Group
| Starting Material | Reagent(s) | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | H₃O⁺, Heat | 4-Formyl-3-hydroxypicolinamide | 4-Formyl-3-hydroxypicolinic acid |
| This compound | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 4-Formyl-3-hydroxypicolinamide | 4-Formyl-3-hydroxypicolinic acid |
Nucleophilic Additions (e.g., Alcoholysis to Imidates, Aminolysis to Amidines)
The electrophilic carbon atoms of both the formyl (C=O) and nitrile (C≡N) groups are primary sites for nucleophilic attack. wikipedia.orgnih.gov These reactions typically proceed via a base-promoted or acid-catalyzed mechanism, leading to the formation of a tetrahedral intermediate. wikipedia.orgquimicaorganica.org
The cyano group at the C2 position is a valuable precursor for various functional groups. It provides a synthetic handle for the one-step construction of functionalities such as imidates and amidines through nucleophilic addition reactions. nih.gov
Alcoholysis to Imidates: In the presence of an alcohol and an acid catalyst, the nitrile group can undergo alcoholysis. The alcohol attacks the protonated nitrile carbon, and after a series of proton transfers, an imidate is formed. This transformation is a key step in the Pinner reaction.
Aminolysis to Amidines: Similarly, the reaction of this compound with primary or secondary amines can yield amidines. The amine acts as the nucleophile, attacking the nitrile carbon to form a stable cyclic or acyclic amidine structure, which are important in medicinal chemistry.
The formyl group also readily reacts with nucleophiles. For instance, it can react with alcohols to form hemiacetals and acetals, or with amines to produce imines and enamines. quimicaorganica.orgyoutube.com The relative reactivity of the formyl versus the nitrile group towards a specific nucleophile would depend on the reaction conditions and the nature of the nucleophile itself.
Cycloaddition Reactions for Heterocycle Construction
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. wikipedia.orglibretexts.org These reactions, in which two or more unsaturated molecules combine to form a cyclic adduct, can be used to build complex heterocyclic systems. fiveable.me
The nitrile group of this compound can potentially participate as a 2π component in various cycloaddition reactions. For example, [2+2+2] cycloadditions, which are elegant and atom-efficient processes for synthesizing carbo- and heterocycles, are known to be applicable to nitriles. rsc.org Such a reaction could involve the cyclotrimerization with two alkyne molecules, catalyzed by an organometallic complex, to construct a new pyridine (B92270) ring fused to the existing one.
Furthermore, 1,3-dipolar cycloadditions represent another avenue for heterocycle construction. Nitrile groups can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, respectively. While specific examples involving this compound are not prevalent in the literature, the known reactivity of the picolinonitrile moiety suggests its potential as a building block in these powerful synthetic transformations. wikipedia.orgfiveable.me
Reactivity of the Hydroxyl Group
The hydroxyl group at the C3 position behaves like a phenolic hydroxyl group, influencing the molecule's acidity and participating in characteristic reactions.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of 3-hydroxypicolinonitrile derivatives serves as a convenient point for introducing various alkyl and acyl groups in a single step. nih.gov
O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions. Treatment with a base like potassium carbonate, followed by an alkyl halide, leads to the formation of the corresponding ether. nih.govnih.gov This reaction is synthetically useful for modifying the molecule's properties. For instance, O-alkylation of similar 3-hydroxy-4-(1H)-pyridinone systems is a key step in the synthesis of compounds with potential biological activity. google.com The selectivity between N-alkylation of the pyridine ring and O-alkylation of the hydroxyl group can be influenced by factors such as the base, solvent, and the nature of the alkylating agent. nih.gov
O-Acylation: Acylation of the hydroxyl group to form an ester can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction is analogous to the acylation of phenols and can be used for protection of the hydroxyl group or for introducing specific functionalities. Patent literature describes the coupling of protected hydroxypyridinone derivatives with carboxylic or sulfonic acids using standard coupling agents to form the corresponding esters or sulfonates. google.com
| Reaction Type | Reagents | Product |
| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 3-Alkoxy-4-formylpicolinonitrile |
| O-Acylation | Acyl halide (RCO-X), Base | 3-Acyloxy-4-formylpicolinonitrile |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The proximity of the 3-hydroxyl group to the 4-formyl group allows for the formation of an intramolecular hydrogen bond. youtube.comlibretexts.org This non-covalent interaction can significantly influence the molecule's conformation and chemical reactivity. nih.govyoutube.com
An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the formyl group, creating a stable six-membered ring-like structure. youtube.com This interaction has several consequences:
Enhanced Electrophilicity: The hydrogen bond can increase the electrophilicity of the formyl carbon. By withdrawing electron density from the carbonyl oxygen, the hydrogen bond makes the carbonyl carbon more susceptible to nucleophilic attack. nih.gov
Stabilization and Conformation: The hydrogen bond helps to lock the conformation of the formyl group, holding it planar with the pyridine ring. This stabilization can influence the stereochemical outcome of reactions at the formyl group.
Modulation of Acidity: The involvement of the hydroxyl hydrogen in a hydrogen bond can affect its acidity, which in turn influences the ease of O-alkylation and O-acylation reactions.
The activation of molecules through such intramolecular hydrogen bonding is a recognized strategy in organic synthesis to enhance reactivity and control selectivity. nih.gov
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution than benzene. biosynce.com The electronegative nitrogen atom deactivates the ring, especially at the ortho (C2, C6) and para (C4) positions. quora.com
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on pyridine is generally difficult and requires harsh reaction conditions. quimicaorganica.orgbiosynce.com The substitution occurs preferentially at the C3 and C5 positions (meta to the nitrogen), as attack at these positions results in a more stable carbocation intermediate. Attack at the C2, C4, or C6 positions would lead to a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.com
In this compound, the directing effects of the three existing substituents must be considered:
Hydroxyl group (-OH) at C3: An activating, ortho-, para-directing group. It would direct incoming electrophiles to positions 2, 4, and 6.
Formyl group (-CHO) at C4: A deactivating, meta-directing group. It would direct incoming electrophiles to positions 2 and 6.
Cyano group (-CN) at C2: A deactivating, meta-directing group. It would direct incoming electrophiles to positions 4 and 6.
The available positions for substitution are C5 and C6.
Position C5: This position is meta to the deactivating cyano group, ortho to the deactivating formyl group, and ortho to the activating hydroxyl group.
Position C6: This position is para to the activating hydroxyl group and ortho to the deactivating formyl and cyano groups.
The powerful activating and para-directing effect of the hydroxyl group would likely dominate, making position C6 the most probable site for electrophilic attack. However, the combined deactivating effects of the formyl and cyano groups make any EAS reaction on this substrate challenging. A related synthetic procedure involves the ortho-lithiation of a 3-hydroxypicolinonitrile derivative, indicating that directed ortho-metalation can be a viable strategy for substitution at the C4 position, bypassing the usual constraints of EAS. acs.org
| Substituent | Position | Electronic Effect | Directing Effect |
| -CN | 2 | Deactivating | Meta (to 4, 6) |
| -OH | 3 | Activating | Ortho, Para (to 2, 4, 6) |
| -CHO | 4 | Deactivating | Meta (to 2, 6) |
Nucleophilic Aromatic Substitution with Activated Pyridines
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. rsc.orgnih.govrsc.org In the context of this compound, the pyridine ring is inherently electron-deficient, and this effect is further amplified by the presence of the electron-withdrawing nitrile and formyl groups. This electronic characteristic makes the pyridine ring of substituted picolinonitriles a suitable substrate for SNA reactions.
The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex. youtube.com Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product. The stability of the Meisenheimer complex is a crucial factor in determining the reaction's feasibility and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. stackexchange.com For pyridinium (B92312) ions, the reactivity of leaving groups in SNA reactions can differ from typical aryl systems, with an observed order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I in reactions with piperidine. rsc.orgnih.gov This highlights the significant influence of the cyano group in promoting these transformations.
While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from studies on analogous activated pyridine systems. For a nucleophilic attack to occur on the pyridine ring of this compound, a suitable leaving group, such as a halogen, would need to be present on the ring. The positions ortho and para to the activating nitrogen atom (C2 and C4) are the most favorable sites for nucleophilic attack due to the effective stabilization of the resulting negative charge in the intermediate. stackexchange.com
Research on related chloro-substituted nitrogen heterocycles demonstrates the feasibility of such reactions. For instance, 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile readily undergoes nucleophilic aromatic substitution with various primary and secondary amines. nih.gov These reactions are often carried out at elevated temperatures, and the choice of solvent can significantly influence the reaction rate and yield.
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Pyridine Derivatives
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Chloro-N-methylpyridinium ion | Piperidine | 2-Piperidino-N-methylpyridinium ion | Methanol (B129727) | - | nih.gov |
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Morpholine | 4-Morpholino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 120 °C, 5 min | 95 | nih.gov |
| 8-Chloro- nih.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine | Benzylamine | 8-(Benzylamino)- nih.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine | PEG-400, 120 °C, 5 min | 92 | nih.gov |
This table presents data from studies on analogous systems to illustrate the principles of nucleophilic aromatic substitution on activated pyridines.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Substituted Picolinonitriles
Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnih.govlibretexts.org These reactions typically involve the coupling of an organohalide or a triflate with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
For a molecule like this compound to participate in a Suzuki-Miyaura reaction, it would first need to be functionalized with a suitable leaving group, most commonly a bromine or iodine atom, at one of the ring carbon atoms. The general order of reactivity for the halide leaving group in Suzuki couplings is I > Br > OTf >> Cl. nih.gov The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
The electronic nature of the pyridine ring in picolinonitriles, being electron-deficient, can influence the oxidative addition step. The presence of functional groups like the formyl and hydroxyl groups can also affect the reaction, potentially requiring the use of protecting groups or carefully optimized reaction conditions to avoid side reactions.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Substituted Pyridines
| Substrate | Coupling Partner | Product | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Bromo-3-picoline | 3-(Hydroxymethyl)phenyl-boronic acid | 2-(3-(Hydroxymethyl)phenyl)-3-picoline | Pd(dppf)Cl2 | K2CO3 | 82 | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Mono-, di-, and tri-arylated products | Pd(PPh3)4 | Na2CO3 | Variable | libretexts.org |
| 3-Bromo-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | 3-(1-Decenyl)-2,1-borazaronaphthalene | Pd(dppf)Cl2 | K2CO3 | 90 | nih.gov |
This table showcases findings from Suzuki-Miyaura reactions on substituted pyridine and related heterocyclic systems, providing a framework for understanding the potential reactivity of functionalized picolinonitriles.
Structural and Electronic Characteristics of 4 Formyl 3 Hydroxypicolinonitrile and Its Derivatives
Conformational Analysis and Tautomerism
The structure of 4-Formyl-3-hydroxypicolinonitrile allows for the existence of different conformers and tautomers, significantly influencing its reactivity and interactions. The relative orientation of the formyl (CHO) and hydroxyl (OH) groups, along with the potential for proton transfer, are key determinants of its structural landscape.
Conformational Isomers: Rotation around the single bond connecting the formyl group to the pyridine (B92270) ring and the C-O bond of the hydroxyl group can lead to various conformers. The planarity of the molecule is favored to maximize conjugation, but steric hindrance between the adjacent formyl and hydroxyl groups can lead to slight out-of-plane orientations. The most stable conformer is likely to be the one where intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the formyl oxygen.
Tautomerism: A significant aspect of the chemistry of 3-hydroxypyridines is the potential for keto-enol tautomerism. This compound can exist in equilibrium with its keto tautomer, 4-formyl-3-oxo-2,3-dihydropyridine-2-carbonitrile.
The position of this equilibrium is sensitive to the surrounding environment, including the solvent and the solid-state packing. In many hydroxypyridine systems, the pyridone (keto) form is favored, particularly in the solid state and in many solvents, due to the formation of a strong C=O bond and favorable intermolecular interactions. youtube.comchemtube3d.comchemtube3d.com For instance, studies on 4-hydroxypyridine (B47283) show that the pyridone form is favored due to intermolecular hydrogen bonding in both solution and the solid state. chemtube3d.com The presence of an intramolecular hydrogen bond in the enol form of this compound could, however, provide additional stability to this tautomer. Research on related hydroxypyridine-carboxylic acid derivatives indicates a delicate balance in the keto-enol tautomerism, which is influenced by the substituents on the pyridine ring. acs.org The zwitterionic form of 3-pyridone has been used as a probe for hydrophobic environments, highlighting the sensitivity of the tautomeric equilibrium to the surrounding medium. nih.gov
| Tautomeric Form | Key Structural Features | Factors Favoring this Form |
|---|---|---|
| Enol (this compound) | Aromatic pyridine ring, hydroxyl group (-OH) | Aromatic stabilization, potential for intramolecular hydrogen bonding |
| Keto (4-formyl-3-oxo-2,3-dihydropyridine-2-carbonitrile) | Pyridone ring, carbonyl group (C=O) | Strong C=O bond, favorable intermolecular hydrogen bonding in condensed phases |
Aromaticity and Electronic Delocalization within the Pyridine Ring
The pyridine ring in this compound is inherently aromatic, a property that is modulated by its substituents. Aromaticity is a key factor in the molecule's stability and reactivity, and it is directly related to the delocalization of π-electrons within the ring.
The aromatic character of the pyridine ring is influenced by the electronic nature of the attached functional groups. The hydroxyl group (-OH) is typically an electron-donating group through resonance, while the formyl (-CHO) and cyano (-CN) groups are strong electron-withdrawing groups due to both inductive and resonance effects. This push-pull electronic arrangement leads to a significant polarization of the π-electron system.
The degree of aromaticity can be correlated with the extent of bond length equalization around the ring. In a highly aromatic system, the bond lengths are more uniform. The presence of strong electron-withdrawing and -donating groups can lead to a more pronounced bond length alternation, indicating a partial loss of aromaticity. Studies on hydroxypyridine-carboxylic acid derivatives have shown a correlation between the position of an intramolecularly bound hydrogen atom and the aromaticity of the pyridine ring. acs.org
Intermolecular Interactions and Solid-State Packing
In the solid state, the arrangement of this compound molecules is dictated by a network of intermolecular interactions. These interactions are crucial in determining the crystal structure, melting point, and solubility of the compound.
The primary intermolecular forces at play are expected to be:
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring, the oxygen atom of the formyl group, and the nitrogen atom of the cyano group are all potential hydrogen bond acceptors. This can lead to the formation of various supramolecular assemblies, such as dimers or extended chains. In similar structures, intermolecular hydrogen bonds are significant in stabilizing the crystal lattice. mdpi.com
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the polar hydroxyl, formyl, and cyano groups. These dipole-dipole interactions will play a role in the orientation of the molecules within the crystal.
The interplay of these interactions will determine the final crystal packing, which could adopt common motifs like herringbone or layered structures. mdpi.com
Influence of Substituents on Electronic Properties
The electronic properties of the this compound scaffold can be systematically tuned by introducing different substituents onto the pyridine ring. This allows for the modulation of the molecule's reactivity, photophysical properties, and potential for use in various applications.
The existing substituents already create a unique electronic landscape. The electron-donating hydroxyl group increases the electron density in the ring, particularly at the ortho and para positions, while the electron-withdrawing formyl and cyano groups decrease the electron density.
Introducing additional substituents would further modify these properties:
Electron-Donating Groups (e.g., -CH₃, -OCH₃): Adding these groups to the ring would be expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack and potentially shifting its absorption spectrum to longer wavelengths.
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): The introduction of further electron-withdrawing groups would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more amenable to nucleophilic attack and shifting its absorption spectrum to shorter wavelengths. A study on substituted 3-hydroxypicolinonitriles showed that derivatives with electron-donating aryl groups were obtained in high yields, while those with electron-withdrawing groups were obtained in moderate yields, suggesting an electronic influence on the synthesis itself. acs.org
Computational studies on other organic systems have demonstrated that substitution can significantly alter electronic properties such as ionization potential and electron affinity. mdpi.com The strategic placement of different functional groups allows for the fine-tuning of the electronic structure for specific purposes. aps.orgaps.org
| Substituent Type | Example | Effect on HOMO Energy | Effect on LUMO Energy | Expected Impact on Reactivity |
|---|---|---|---|---|
| Electron-Donating | -OCH₃ | Increase | Slight Increase | More susceptible to electrophilic attack |
| Electron-Withdrawing | -NO₂ | Decrease | Decrease | More susceptible to nucleophilic attack |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. For 4-Formyl-3-hydroxypicolinonitrile, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its structure and properties. researchgate.net These calculations can predict key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, these computational approaches can be employed to predict various spectroscopic properties. For example, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This predicted spectrum can then be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation and assignment of experimental spectra. While specific calculations for this compound are not extensively reported in public literature, studies on analogous compounds like 3-hydroxy-4-pyridinone-based ligands have successfully used DFT to predict their geometric and electronic structures. researchgate.net
Table 1: Predicted Spectroscopic Data (Hypothetical) This table illustrates the type of data that would be generated from quantum mechanical calculations for this compound.
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| H (on pyridine (B92270) ring) | 8.1 - 8.5 |
| H (on pyridine ring) | 7.2 - 7.6 |
| H (formyl group) | 9.8 - 10.2 |
| OH (hydroxyl group) | 5.0 - 6.0 |
| ¹³C NMR Chemical Shift (ppm) | |
| C (nitrile group) | 115 - 120 |
| C (formyl group) | 190 - 195 |
| C (aromatic ring) | 120 - 160 |
| IR Absorption Bands (cm⁻¹) | |
| O-H stretch | 3200 - 3600 |
| C≡N stretch | 2220 - 2260 |
| C=O stretch (formyl) | 1680 - 1710 |
Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. acs.org For a molecule like this compound, DFT can be used to map out the potential energy surfaces of various transformations, providing a detailed understanding of the reaction pathways.
Transition State Analysis for Key Transformations
A key aspect of reaction mechanism elucidation is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy of a reaction. For the synthesis or subsequent reactions of this compound, DFT calculations can be used to locate the geometry of transition states and calculate their energies. For example, in the synthesis of related 4-substituted 3-hydroxypicolinonitriles, a mechanistic pathway involving the N-O bond cleavage of an isoxazolopyridine intermediate has been proposed. acs.org A detailed DFT study could pinpoint the transition state for this bond cleavage, providing insights into the factors that influence the reaction rate.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum mechanical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules. nih.gov MD simulations track the movement of atoms over time, providing a picture of conformational changes and interactions with the surrounding environment. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the bond connecting the formyl group to the pyridine ring. MD simulations can sample these different conformations and determine their relative populations, providing a more realistic representation of the molecule's structure in solution.
Furthermore, MD simulations are invaluable for studying the influence of solvents on molecular behavior. nih.gov By explicitly including solvent molecules in the simulation, one can observe how the solute and solvent molecules interact and how the solvent affects the solute's conformation and dynamics. For a polar molecule like this compound, interactions with polar solvents like water or methanol (B129727) could significantly influence its properties and reactivity.
Prediction of Reactivity and Regioselectivity
Computational methods can be employed to predict the reactivity and regioselectivity of chemical reactions. For this compound, which has multiple functional groups, predicting where a reaction will occur is crucial.
The electronic properties calculated using quantum mechanics, such as atomic charges and frontier molecular orbital (HOMO and LUMO) densities, can be used to predict sites of electrophilic and nucleophilic attack. For example, the carbon atom of the formyl group is expected to be electrophilic, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group possess lone pairs and can act as nucleophilic centers.
Machine learning models are also emerging as powerful tools for predicting regioselectivity in reactions like electrophilic aromatic substitution. rsc.org While a specific model for picolinonitrile derivatives may not exist, the principles of using calculated descriptors to train such models are well-established.
In Silico Screening for Molecular Design and Property Optimization
The principles of computational chemistry can be extended to the design of new molecules with optimized properties. This process, known as in silico screening, involves computationally evaluating a large library of virtual compounds to identify candidates with desired characteristics. nih.gov
Starting with the core structure of this compound, various substituents could be computationally introduced at different positions on the pyridine ring. For each of these virtual analogs, properties such as electronic characteristics, solubility, and potential biological activity (through molecular docking with a target protein) could be predicted. researchgate.netnih.gov This allows for the rapid exploration of a vast chemical space and the prioritization of promising candidates for synthesis and experimental testing. This approach has been successfully applied to the design of various functional molecules, including potential drug candidates.
Development of Machine Learning Models for Chemical Space Exploration relevant to Picolinonitriles
The exploration of the vast chemical space of picolinonitrile derivatives has been significantly advanced through the application of computational chemistry and machine learning models. These approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become instrumental in understanding the intricate connections between the molecular structures of picolinonitrile-related compounds and their biological activities. By building predictive models, researchers can screen virtual libraries of compounds, prioritize synthetic efforts, and rationally design novel molecules with enhanced potency and desired properties.
A notable example in a closely related class of compounds, picolinic acids, showcases the power of these computational techniques. A study focused on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides developed a three-dimensional QSAR (3D-QSAR) model to elucidate the structural requirements for their herbicidal activity. mdpi.com This research provides a valuable framework for how similar machine learning approaches can be, and likely are, applied to picolinonitrile scaffolds for various applications.
The primary goal of such studies is to construct a statistically robust model that can accurately predict the biological activity of new compounds based on their molecular features. mdpi.com This is achieved by first compiling a dataset of molecules with known activities. For these compounds, a wide array of molecular descriptors are calculated, which can be categorized into several groups:
Topological descriptors: These are 2D descriptors that describe the connectivity of atoms in a molecule.
Physicochemical descriptors: Properties like lipophilicity (logP), polar surface area (PSA), and molecular weight fall into this category.
Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment and orbital energies.
Steric and 3D descriptors: These describe the three-dimensional shape and bulk of the molecule.
Once the descriptors are calculated, a machine learning algorithm is employed to find a mathematical relationship between these descriptors and the observed biological activity. Common algorithms used in QSAR studies include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Random Forest (RF). nih.govmdpi.com
In the case of the picolinic acid study, the researchers utilized the Comparative Molecular Field Analysis (CoMFA) method. mdpi.com CoMFA is a 3D-QSAR technique that generates steric and electrostatic fields around the molecules in the dataset. The variations in these fields are then correlated with the biological activity. The statistical robustness of the resulting model is assessed using several parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-test value (F). mdpi.comnih.gov
The CoMFA model developed for the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives yielded statistically significant results, as detailed in the table below. mdpi.com
Table 1: Statistical Results of the CoMFA Model for Picolinic Acid Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² | 0.679 | A measure of the predictive ability of the model, obtained through cross-validation. A value > 0.5 is generally considered good. |
| r² | 0.848 | A measure of the goodness of fit of the model to the training data. |
| SEE | 0.337 | The standard error of the estimate, indicating the precision of the predictions. |
| F | 44.660 | The F-test value, which indicates the statistical significance of the model. |
| ONC | 4 | The optimum number of components used in the model. |
Data sourced from a study on picolinic acid derivatives. mdpi.com
The analysis of the CoMFA model revealed that both steric and electrostatic fields play a crucial role in the herbicidal activity of these compounds. The model indicated that the steric field contributed 62.7% to the activity, while the electrostatic field contributed 36.3%. mdpi.com Such insights are invaluable for medicinal and agricultural chemists, as they provide a rational basis for designing new, more effective picolinonitrile-based compounds. For instance, the model might suggest that bulky substituents are favored in certain positions, while electron-withdrawing groups are beneficial in others.
The development of such machine learning models represents a significant step forward in the exploration of the chemical space of picolinonitriles and related heterocyclic compounds. These in silico tools not only accelerate the discovery of new bioactive molecules but also contribute to a deeper understanding of their underlying structure-activity relationships.
Derivatives and Analogues of 4 Formyl 3 Hydroxypicolinonitrile
Synthesis of Substituted 3-Hydroxypicolinonitriles
A key approach to synthesizing derivatives involves the formation of an isoxazolopyridine intermediate followed by N-O bond cleavage. nih.gov This method provides a pathway to various 4-substituted 3-hydroxypicolinonitriles under relatively mild conditions, avoiding the use of strong bases like in older ortho-lithiation procedures. acs.org The synthesis can be performed as a stepwise process or as a one-pot reaction, enhancing its efficiency. nih.gov
The functionalization at the 4-position of the 3-hydroxypicolinonitrile scaffold has been successfully achieved with a variety of substituents. A synthetic route starting from 4-propargylaminoisoxazoles, which undergo gold(I)-catalyzed cyclization to form isoxazolopyridines, allows for the introduction of these diverse groups. Subsequent N-O bond cleavage under basic conditions (e.g., K₂CO₃ in methanol) yields the desired 4-substituted 3-hydroxypicolinonitriles. nih.gov
This methodology has proven effective for creating analogues with different electronic and steric properties at the C4 position. High yields have been reported for 4-alkyl-substituted derivatives, including those with sterically demanding groups like tert-butyl. nih.gov Aryl substituents, bearing both electron-donating and electron-withdrawing groups, have also been successfully introduced. Furthermore, the synthesis of a Trimethylsilyl (TMS)-substituted analogue demonstrates the versatility of this approach. nih.gov
The following table summarizes the isolated yields for the synthesis of various 4-substituted 3-hydroxypicolinonitriles via the N-O bond cleavage of the corresponding isoxazolopyridines. nih.gov
| Substituent (R) at 4-Position | Isolated Yield (%) |
| Methyl | 83 |
| n-Pentyl | 81 |
| tert-Butyl | 95 |
| 4-MeC₆H₄ | 84 |
| 4-MeOC₆H₄ | 84 |
| 3-MeOC₆H₄ | 74 |
| 4-F₃CC₆H₄ | 51 |
| Trimethylsilyl (TMS) | 53 |
Table generated from data in ACS Omega, 2018. nih.gov
While functionalization at the 4-position is well-documented, the introduction of additional substituents at other positions (e.g., C5 or C6) on the 4-formyl-3-hydroxypicolinonitrile ring is less commonly described. General principles of pyridine (B92270) chemistry can be applied to envision such syntheses. For instance, selective halogenation of the pyridine ring, followed by palladium-catalyzed cross-coupling reactions, could introduce aryl, alkyl, or other functional groups. mtroyal.canih.gov The synthesis of methyl-substituted 2,3,6-trihydroxypyridines has been reported, suggesting that multi-substituted hydroxypyridines are accessible. rsc.org Another strategy involves the use of 1,2,4-triazines as precursors, which can undergo aza-Diels-Alder reactions to form highly substituted pyridines. researchgate.net These general methodologies could potentially be adapted for the 3-hydroxypicolinonitrile scaffold to create more complex derivatives.
Comparative Analysis of Reactivity and Electronic Properties among Analogues
The electronic nature and steric bulk of substituents on the pyridine ring significantly influence the reactivity and properties of the analogues.
The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring or its substituents alters the electron density distribution within the molecule. acs.org
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density on the pyridine ring. acs.org This enhanced electron density generally increases the basicity of the pyridine nitrogen. Current time information in Bangalore, IN. In the synthesis of 4-aryl-3-hydroxypicolinonitriles, aryl groups with EDGs (e.g., 4-MeC₆H₄, 4-MeOC₆H₄) resulted in high reaction yields. nih.gov This suggests that EDGs can stabilize intermediates or facilitate key steps in the synthetic sequence. An increased electron density on the ring would also make the scaffold more susceptible to electrophilic attack, although the inherent electron-deficient nature of the pyridine ring must be considered. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) decrease the electron density of the pyridine ring. mtroyal.ca This deactivation makes the ring less reactive towards electrophilic substitution and decreases the basicity of the nitrogen atom. nih.gov In the synthesis of 4-aryl analogues, the presence of a strong EWG like trifluoromethyl on the aryl ring led to a significantly lower yield (51%) compared to analogues with EDGs (74-84%). nih.gov This indicates that EWGs can destabilize cationic intermediates or slow down the reaction rate. Conversely, the reduced electron density at the 2, 4, and 6 positions makes the ring more susceptible to nucleophilic aromatic substitution. nih.gov
Computational studies on substituted pyridine systems confirm that EDGs increase the electron density around a coordinated metal center, while EWGs have the opposite effect. mtroyal.ca This modulation of electronic properties is crucial for tuning the reactivity of the scaffold for further functionalization.
Steric hindrance from bulky substituents can play a significant role in the reactivity of the analogues. Large groups can impede the approach of reagents to nearby functional groups, thereby influencing reaction rates and regioselectivity.
In the synthesis of 4-substituted 3-hydroxypicolinonitriles, the introduction of a sterically bulky tert-butyl group at the 4-position resulted in a very high isolated yield of 95%. nih.gov This suggests that for this particular synthetic route, steric hindrance from the C4-substituent does not adversely affect the N-O cleavage reaction and may even be beneficial, possibly by influencing the conformation of the isoxazolopyridine intermediate. However, in other transformations, a bulky group at the 4-position could hinder reactions at the adjacent hydroxyl (C3) or formyl groups, or at the C5 position of the pyridine ring. Careful consideration of these steric factors is essential when designing multi-step syntheses or evaluating the potential interactions of these molecules with biological targets.
Strategies for Diversity-Oriented Synthesis from the this compound Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules from a common starting material. scispace.com The this compound scaffold is an excellent candidate for DOS due to its three distinct and reactive functional groups: the formyl (aldehyde), the hydroxyl, and the nitrile. These groups can be selectively or sequentially modified to create a wide range of molecular architectures.
A plausible DOS strategy starting from this compound would involve a series of parallel reactions targeting each functional group to introduce molecular diversity.
Modification of the Formyl Group: The aldehyde is a versatile handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination: Reaction with a diverse library of primary and secondary amines, followed by reduction, would yield a variety of aminomethyl derivatives.
Wittig and Horner-Wadsworth-Emmons Reactions: These would convert the formyl group into a range of substituted alkenes.
Condensation Reactions: Aldol or Knoevenagel condensations with various ketones, esters, or other CH-acidic compounds would lead to α,β-unsaturated systems.
Grignard and Organolithium Additions: Reaction with organometallic reagents would produce a diverse set of secondary alcohols.
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized.
Etherification: Williamson ether synthesis with a library of alkyl halides would generate a collection of ethers.
Esterification: Acylation with various acyl chlorides or carboxylic acids would produce a diverse set of esters, introducing different aryl and alkyl moieties.
Modification of the Nitrile Group: The cyano group offers multiple transformation possibilities.
Hydrolysis: Controlled hydrolysis can yield either the primary amide or the carboxylic acid, both of which are valuable functional groups for further diversification (e.g., via amide coupling). acs.org
Reduction: Reduction of the nitrile would lead to a primary amine, providing another point for derivatization.
Cycloadditions: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
By combining these transformations in a combinatorial or parallel synthesis fashion, a large and structurally diverse library of compounds can be efficiently generated from the central this compound scaffold. This approach allows for a systematic exploration of the chemical space around this privileged heterocyclic core. acs.org
Potential Applications in Advanced Chemical Synthesis and Materials Science
A Versatile Building Block in Complex Molecule Synthesis
The strategic placement of reactive functional groups on the pyridine (B92270) core makes 4-Formyl-3-hydroxypicolinonitrile a highly valuable building block for the synthesis of complex organic molecules. The aldehyde (-CHO), hydroxyl (-OH), and nitrile (-C≡N) groups, each with distinct reactivity, allow for a stepwise and controlled derivatization, opening avenues to a wide array of intricate chemical architectures.
The formyl and hydroxyl groups in close proximity are particularly significant. This arrangement is known to participate in various condensation and cyclization reactions. For instance, it can react with amines to form Schiff bases, which can be further modified or used to construct heterocyclic rings. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the synthetic possibilities.
One of the key areas where this compound shows promise is in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all the starting materials. bas.bg The diverse reactivity of this compound makes it an ideal candidate for designing novel MCRs to produce highly functionalized and complex heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry and materials science. beilstein-journals.org For example, it could potentially participate in Ugi or Biginelli-type reactions, leading to the rapid assembly of diverse molecular libraries. bas.bg
Integration into Polymeric Materials via Condensation Reactions
The presence of both a hydroxyl and a formyl group makes this compound a suitable monomer for condensation polymerization. Condensation polymers are formed through reactions between functional groups of monomers, resulting in the formation of a larger structural unit and the release of a small molecule, such as water. mdpi.com
Theoretically, this compound can be integrated into polymeric chains in several ways:
Polyester (B1180765) Synthesis: The hydroxyl group can react with a dicarboxylic acid or its derivative, and the formyl group can be oxidized to a carboxylic acid to react with a diol. This dual reactivity allows for the formation of polyester chains with the picolinonitrile moiety either in the polymer backbone or as a pendant group, imparting specific properties to the resulting material.
Polyacetal and Polyether Synthesis: The formyl and hydroxyl groups can participate in the formation of polyacetals or polyethers under appropriate conditions, incorporating the pyridine ring directly into the polymer backbone.
The inclusion of the polar and functionalizable picolinonitrile unit within a polymer chain is expected to significantly influence the material's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions.
Role in the Design of Functional Organic Materials
Functional organic materials are designed to exhibit specific properties for a variety of applications, from electronics to sensing. The unique electronic and structural features of this compound make it an attractive component for the design of such materials. arxiv.orgresearchgate.net
The combination of an electron-withdrawing nitrile group and an electron-donating hydroxyl group on an aromatic pyridine ring can lead to interesting photophysical properties, such as fluorescence. By chemically modifying the formyl group, for instance, through condensation with various amines, a range of Schiff base derivatives can be synthesized. These derivatives often exhibit enhanced and tunable optical properties, making them candidates for use in:
Organic Light-Emitting Diodes (OLEDs): The tunable emission wavelengths of its derivatives could be exploited in the development of new emissive materials.
Chemosensors: The pyridine nitrogen and the adjacent functional groups can act as a binding site for specific ions or molecules. A change in the fluorescence or color upon binding could form the basis of a chemosensor. researchgate.net
The ability to polymerize this molecule also opens the door to creating functional polymers with tailored electronic and optical properties for use in advanced applications. researchgate.net
Precursor for Ligands in Coordination Chemistry
The pyridine nitrogen atom, along with the ortho-hydroxyl and formyl groups, provides an ideal N,O-bidentate or even a potential N,O,O-tridentate chelation site for metal ions. This makes this compound an excellent precursor for the synthesis of a wide variety of ligands for coordination chemistry. nih.govrsc.org
The most straightforward derivatization is the reaction of the formyl group with a primary amine to form a Schiff base ligand. The resulting imine nitrogen adds another coordination site, leading to versatile multidentate ligands. repec.orgrsisinternational.org These ligands can then be used to form stable complexes with a range of transition metals and lanthanides. researchgate.netnih.govmdpi.commdpi.com
The properties of the resulting metal complexes are highly dependent on the nature of the metal ion and the specific structure of the ligand. These complexes have potential applications in:
Catalysis: The metal center, held in a specific coordination environment by the ligand, can act as a catalyst for various organic transformations. mdpi.com
Magnetic Materials: The assembly of metal ions by these ligands can lead to the formation of coordination polymers with interesting magnetic properties. mdpi.com
Luminescent Materials: Lanthanide complexes with these types of ligands are known to exhibit strong and sharp emission bands, making them suitable for applications in lighting and bio-imaging. mdpi.com
The synthesis of a Schiff base ligand from 4-hydroxy-3-methoxybenzaldehyde and glycine, and its subsequent complexation with Cu(II) and Zn(II), has been reported with high yields, demonstrating the feasibility of using similar formyl-hydroxy-aromatic compounds in coordination chemistry. repec.orgrsisinternational.org
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations for 4-Formyl-3-hydroxypicolinonitrile
The reactivity of this compound is largely centered around its formyl and hydroxyl functionalities. While existing syntheses have established routes to this compound, the development of novel catalytic transformations originating from it remains a fertile area for exploration. Future research could focus on leveraging the aldehyde for a range of C-C and C-N bond-forming reactions.
Potential Catalytic Reactions:
Reductive Amination: Catalytic hydrogenation in the presence of various primary and secondary amines could yield a diverse library of 4-(aminomethyl)-3-hydroxypicolinonitrile derivatives.
Asymmetric Catalysis: The development of chiral catalysts for asymmetric additions to the formyl group could provide enantiomerically enriched products, which are crucial for pharmaceutical applications.
Cross-Coupling Reactions: Modern cross-coupling methodologies could be adapted. For instance, the hydroxyl group could be converted to a triflate, enabling Suzuki, Stille, or Buchwald-Hartwig couplings to introduce novel aryl or alkyl substituents at the 3-position.
Condensation Reactions: Catalytic condensation reactions with various active methylene (B1212753) compounds could lead to the formation of complex heterocyclic systems, building upon known reactivity patterns of similar formyl-hydroxyaryl compounds. niscpr.res.in
A significant synthetic approach for related 4-substituted 3-hydroxypicolinonitriles involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N–O bond cleavage. acs.orgnih.gov Future work could explore if this compound can be used as a precursor to generate substrates for similar advanced catalytic cycles.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the potential for automation. vapourtec.com Applying these principles to the synthesis of this compound and its derivatives is a promising future direction.
The synthesis of related compounds often involves multiple steps, including cyclization and bond cleavage under specific temperature conditions. acs.orgnih.gov These individual steps are well-suited for translation into a multi-step continuous flow system. nih.govchemrxiv.org
Potential Advantages for Flow Synthesis:
Improved Safety: Handling potentially hazardous reagents or intermediates can be done in smaller volumes within the reactor, minimizing risk.
Precise Control: Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities. nih.gov
Telescoped Synthesis: Multiple reaction steps could be performed sequentially without isolating intermediates, reducing waste and workup time. nih.gov
Scalability: Scaling up production by extending the operation time or using parallel reactors is more straightforward than with batch processes. chemrxiv.org
A hypothetical flow setup could involve pumping the starting materials through heated reactor coils, with subsequent inline purification using polymer-supported scavengers or extraction modules before the product stream is collected. nih.gov
Bio-inspired Synthetic Routes
Bio-inspired synthesis seeks to mimic nature's enzymatic strategies to create complex molecules under mild, environmentally friendly conditions. While no specific bio-inspired route to this compound has been reported, this avenue offers exciting possibilities. The pyridine (B92270) ring is a common motif in natural products (e.g., nicotine, pyridoxine), and enzymes involved in their biosynthesis could inspire new synthetic pathways.
Future research could investigate the use of engineered enzymes or whole-cell biocatalysts for key transformations. For example, a biocatalytic approach could be envisioned for the selective oxidation of a 4-methyl group to a formyl group or the regioselective hydroxylation of a pyridine precursor, mimicking the action of monooxygenase enzymes. This approach could offer unparalleled selectivity and reduce the need for protecting groups and harsh reagents.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize both batch and flow syntheses of this compound, a deep understanding of reaction kinetics, intermediate formation, and impurity profiles is essential. Advanced process analytical technology (PAT) provides the tools for such real-time monitoring. nih.govchemrxiv.org
Integrating various spectroscopic techniques into the reaction setup can provide a continuous stream of data, enabling rapid optimization and control. numberanalytics.com
Table 1: Application of Advanced Spectroscopic Techniques for Monitoring Synthesis
| Spectroscopic Technique | Potential Application in Synthesis of this compound | Reference |
| Infrared (IR) Spectroscopy | Monitor the disappearance of starting material functional groups and the appearance of the nitrile (C≡N), hydroxyl (O-H), and formyl (C=O) stretches. | nih.gov |
| UV/Vis Spectroscopy | Track the formation of the conjugated pyridine system, as changes in conjugation lead to distinct shifts in absorption maxima. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Provide detailed structural information on intermediates and the final product in real-time, allowing for quantification of reaction components. | nih.gov |
| Hyphenated Techniques (e.g., UHPLC-MS) | Separate complex reaction mixtures and provide mass data for each component, enabling the identification of byproducts and impurities. | nih.govnumberanalytics.com |
| 2D-IR Spectroscopy | Offer a detailed understanding of molecular interactions and structural changes as the reaction progresses, revealing mechanistic insights. | numberanalytics.com |
By employing these techniques, researchers can build robust kinetic models and implement automated control strategies to ensure high-fidelity production. chemrxiv.org
Deepening Computational Understanding of Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and saving significant laboratory time. nih.gov Density Functional Theory (DFT) calculations can be applied to this compound to deepen our understanding of its electronic structure and reactivity.
Areas for Computational Investigation:
Mapping Electron Density: Calculating the distribution of electron density and electrostatic potential can identify the most nucleophilic and electrophilic sites, predicting how the molecule will interact with various reagents.
HOMO-LUMO Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor. nih.gov
Modeling Reaction Pathways: The transition states and energy barriers for proposed catalytic transformations can be calculated, allowing researchers to assess the feasibility of a reaction before attempting it in the lab.
Predicting Spectroscopic Properties: NMR and IR spectra can be simulated to aid in the characterization of new derivatives and intermediates.
These computational insights can accelerate the discovery of new reactions and help explain unexpected experimental outcomes. frontiersin.org
Exploration of New Chemical Space with this compound as a Core Structure
The true value of this compound lies in its potential as a scaffold for building larger, more complex molecules with novel functions. nih.govresearchgate.net Its trifunctional nature allows for sequential or orthogonal derivatization, opening up a vast new chemical space.
The formyl group can be a gateway to a variety of heterocycles through condensation reactions with dinucleophiles. niscpr.res.in The hydroxyl group can be alkylated or acylated, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine.
Table 2: Potential Derivatives from this compound
| Reactive Site | Reaction Type | Resulting Functional Group/Structure |
| Formyl | Reductive Amination | Aminomethyl |
| Formyl | Wittig Reaction | Substituted Vinyl |
| Formyl | Knoevenagel Condensation | α,β-Unsaturated system |
| Formyl | Cyclocondensation | Fused heterocyclic rings (e.g., pyrimidines, imidazoles) |
| Hydroxyl | Etherification/Acylation | Ethers, Esters |
| Hydroxyl | Conversion to Leaving Group | Triflates, Tosylates for cross-coupling |
| Nitrile | Hydrolysis | Carboxamide, Carboxylic Acid |
| Nitrile | Reduction | Primary Amine |
By systematically exploring these transformations, researchers can generate libraries of novel compounds. nih.gov These libraries can then be screened for a wide range of applications, from pharmaceuticals to materials science, truly capitalizing on the synthetic versatility of the this compound core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
